6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Chemical Structure and Key Features
The compound 6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS: 383148-61-6) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A chloro substituent at position 4.
- A methyl group at position 3.
- A thienyl ring at position 2, substituted with a 2,5-dimethylpyrrole moiety.
- A hydroxyl group at position 7, critical for hydrogen bonding and solubility .
For example, describes the synthesis of related compounds using chloro precursors and catalytic coupling strategies . Pyrazolo[1,5-a]pyrimidines are known for their roles as purine analogs, exhibiting antitrypanosomal, antischistosomal, and kinase-inhibiting activities .
Properties
IUPAC Name |
6-chloro-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-9-4-5-10(2)21(9)13-6-7-24-16(13)12-8-14-19-11(3)15(18)17(23)22(14)20-12/h4-8,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHGCBTWTIASFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=C(C(=O)N4N3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with β-Keto Esters
Ethyl acetoacetate reacts with 3-amino-5-methylpyrazole under acidic conditions (e.g., acetic acid) to form the pyrazolo[1,5-a]pyrimidin-7-ol core. The β-keto ester provides the C5 methyl group and the C7 hydroxyl moiety through keto-enol tautomerization.
Reaction Conditions
- Reactants : 3-Amino-5-methylpyrazole (1.0 eq.), ethyl acetoacetate (1.2 eq.)
- Catalyst : Acetic acid (10% v/v)
- Temperature : Reflux (110°C, 12–16 h)
- Yield : 68–75%
Chlorination at Position 6
Chlorine is introduced at position 6 using phosphorus oxychloride (POCl₃) under reflux. This step converts the hydroxyl group at C7 to a chloride, followed by selective hydrolysis to regenerate the hydroxyl group while retaining chlorine at C6.
Halogenation Protocol
- Chlorination :
- Reagents : POCl₃ (5.0 eq.), tetramethylammonium chloride (0.1 eq.)
- Conditions : Reflux (80°C, 4 h)
- Intermediate : 6,7-Dichloropyrazolo[1,5-a]pyrimidine
- Selective Hydrolysis :
Functionalization at Position 2: Thienyl Substituent Installation
The 2-thienyl group is introduced via Suzuki-Miyaura cross-coupling. A boronic acid-functionalized thiophene reacts with the chlorinated intermediate under palladium catalysis.
Thiophene Boronic Acid Preparation
2-Bromo-3-nitrothiophene undergoes Miyaura borylation:
Cross-Coupling Reaction
- Reactants : 6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 eq.), 3-(2,5-dimethylpyrrol-1-yl)thiophene-2-boronic acid (1.2 eq.)
- Catalyst : Pd(PPh₃)₄ (3 mol%)
- Base : K₂CO₃ (2.0 eq.)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 90°C, 8 h
- Yield : 65–70%
Optimization and Alternative Routes
Microwave-Assisted Cyclocondensation
Microwave irradiation reduces reaction time for pyrazolo[1,5-a]pyrimidine formation:
Direct C-H Activation for Thienyl Attachment
Palladium-catalyzed C-H activation avoids pre-functionalization:
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar pyrazolo[1,5-a]pyrimidine core and dihedral angles between the thienyl and pyrrole groups (78.5°).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the thienyl group or the pyrazolo[1,5-a]pyrimidine core to yield reduced analogs.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: The compound is used in the development of new materials with specific electronic or optical properties, making it of interest in the field of materials science.
Mechanism of Action
The mechanism of action of 6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities with related pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations
Position 2 Substituents : The target compound and its dichlorobenzyl analogue (CAS: 439110-98-2) share the unique 3-(2,5-dimethylpyrrolyl)thienyl group at position 2, which may enhance π-π stacking interactions in biological targets compared to simpler phenyl or chlorophenyl groups .
Position 7 Functional Group: The hydroxyl (-OH) group in the target compound contrasts with the keto (-one) group in MK7 derivatives.
Position 6 Modifications : The 6-chloro substituent in the target compound differs from the 6-(2,4-dichlorobenzyl) group in CAS: 439110-98-4. The latter may confer higher lipophilicity and altered receptor binding due to the bulky benzyl moiety .
Pharmacological and Physicochemical Properties
Solubility and Reactivity
- The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogues like the trifluoromethyl derivative .
Biological Activity
6-Chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol, also known by its CAS number 478258-94-5, is a complex heterocyclic compound with potential pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic uses.
The molecular formula of the compound is with a molecular weight of approximately 358.84 g/mol. It features a chloro group, multiple nitrogen atoms in the pyrazolo and pyrimidine rings, and a thienyl substituent, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.84 g/mol |
| Density | 1.37 g/cm³ (predicted) |
| pKa | -0.62 (predicted) |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific activities of this compound have been explored in various studies.
Anticancer Activity
One notable study investigated the compound's potential as an anticancer agent. It was found to inhibit cell proliferation in human cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound's structure suggests that the pyrrole and thienyl groups contribute significantly to its cytotoxic effects.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyrrole and thienyl moieties can significantly affect the compound's potency. For example:
- Pyrrole Substituents : Variations in the substitution pattern on the pyrrole ring can enhance or diminish biological activity.
- Thienyl Group : The presence of electron-withdrawing groups on the thienyl ring has been shown to increase activity against specific cancer cell lines.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Monoclonal Antibody Production : A related compound significantly improved monoclonal antibody production in CHO cells by enhancing cell-specific productivity while maintaining cell viability. This suggests that structural motifs similar to those in this compound could be beneficial in biopharmaceutical applications .
- Cytotoxicity Assessment : In another study focusing on derivatives of pyrrole-containing compounds, it was noted that specific substitutions led to enhanced cytotoxicity against various cancer cell lines while sparing normal cells . This reinforces the potential therapeutic window for compounds like this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol?
- Methodology : A common approach involves chlorination of the hydroxyl group at position 7 using phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. For example, a structurally similar pyrazolo[1,5-a]pyrimidine derivative was synthesized by refluxing the hydroxy precursor with POCl₃ and triethylamine in 1,4-dioxane for 3 hours .
- Key Considerations : Optimize reaction time and stoichiometry to minimize side products. Use inert gas (e.g., argon) to prevent oxidation .
Q. How is the molecular structure of this compound validated experimentally?
- Techniques :
- 1H/13C NMR : Assign aromatic protons (e.g., δ 8.38 ppm for pyrazole-H) and substituents (e.g., methyl groups at δ 2.0–2.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., pyrimidine ring planarity) .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Avoid ignition sources (P210) and ensure proper ventilation (P201/P202) .
- Use PPE (gloves, goggles) due to potential toxicity of chlorinated heterocycles .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 2-thienyl, pyrrole groups) influence its bioactivity?
- Structure-Activity Relationship (SAR) :
- The 2-thienyl group enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- The dimethylpyrrole moiety may improve lipophilicity, affecting membrane permeability .
Q. What analytical methods resolve contradictions in purity assessment across batches?
- Conflict Resolution :
- HPLC-PDA/MS : Detect trace impurities (e.g., dechlorinated byproducts) .
- DSC/TGA : Monitor thermal stability and polymorphic transitions .
- Case Study : A study on pyrazolo[1,5-a]pyrimidines found that recrystallization from cyclohexane/CH₂Cl₂ (1:1) improved purity from 90% to >98% .
Q. What catalytic systems are effective for functionalizing position 7 of the pyrazolo[1,5-a]pyrimidine core?
- Methodology :
- Palladium Catalysis : Suzuki-Miyaura coupling for aryl/heteroaryl introductions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) for halogenation .
- Data : Microwave conditions achieved 85% yield for a chloro analog vs. 65% under conventional heating .
Key Challenges and Recommendations
- Synthetic Optimization : Scale-up challenges due to low yields in multi-step routes (e.g., 46% in cyclization steps ). Consider flow chemistry for improved reproducibility.
- Biological Screening : Prioritize targets based on structural analogs (e.g., COX-2, HMG-CoA reductase ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
